4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple chlorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-1-phenyl-1H-pyrazole
- 4-chloro-3,5-diphenyl-1H-pyrazole
- 3,4-dichlorophenylhydrazine derivatives
Uniqueness
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole is unique due to its multiple chlorine atoms and phenyl groups, which confer distinct chemical properties. These structural features make it a valuable compound for various research applications, distinguishing it from other similar pyrazole derivatives.
Properties
CAS No. |
1006352-68-6 |
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Molecular Formula |
C21H11Cl5N2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C21H11Cl5N2/c22-15-8-6-12(10-17(15)24)20-19(26)21(13-7-9-16(23)18(25)11-13)28(27-20)14-4-2-1-3-5-14/h1-11H |
InChI Key |
IFZBSATZFPVXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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